molecular formula C17H14BrNO2 B14443828 (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone CAS No. 77832-52-1

(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone

Cat. No.: B14443828
CAS No.: 77832-52-1
M. Wt: 344.2 g/mol
InChI Key: VTCZTFSZRMOTKG-UHFFFAOYSA-N
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Description

(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is a chemical compound characterized by the presence of a bromine atom, an ethyl group, an indolizine ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of 2-ethylindolizine followed by a coupling reaction with 4-hydroxybenzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the indolizine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

(1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the hydroxyphenyl group can participate in hydrogen bonding with active site residues, while the indolizine ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    (1-Bromo-2-methylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but with a methyl group instead of an ethyl group.

    (1-Bromo-2-ethylindolizin-3-yl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness: (1-Bromo-2-ethylindolizin-3-yl)(4-hydroxyphenyl)methanone is unique due to the combination of its bromine atom, ethyl group, and hydroxyphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

77832-52-1

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

(1-bromo-2-ethylindolizin-3-yl)-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H14BrNO2/c1-2-13-15(18)14-5-3-4-10-19(14)16(13)17(21)11-6-8-12(20)9-7-11/h3-10,20H,2H2,1H3

InChI Key

VTCZTFSZRMOTKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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